1-(2-Chloroethoxy)propane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-2-4-7-5-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDSGQOSIWVMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194982 | |

| Record name | 1-(2-Chloroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42149-74-6 | |

| Record name | 1-(2-Chloroethoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42149-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethoxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042149746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chloroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Chloroethoxy)propane: A Comprehensive Technical Guide

This in-depth guide provides a comprehensive overview of the physical, chemical, and safety properties of 1-(2-Chloroethoxy)propane, an important intermediate in various organic syntheses. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure safe and effective handling and application.

Introduction and Scope

This compound, also known by synonyms such as 2-Chloroethyl propyl ether and n-Propoxyethylchloride, is a colorless liquid characterized by an ether functional group and a chloroalkyl substituent.[1][] Its unique bifunctional nature, possessing both an ether linkage and a reactive chlorine atom, makes it a versatile reagent in the synthesis of more complex molecules through reactions like nucleophilic substitution.[1][3] This guide will delve into the critical physical and chemical parameters of this compound, outline essential safety protocols, and provide a framework for its practical application in a laboratory setting.

Molecular Structure and Identifiers

A clear understanding of the molecular structure is fundamental to predicting the reactivity and physical behavior of this compound. The molecule consists of a propyl group linked via an ether oxygen to a 2-chloroethyl group.

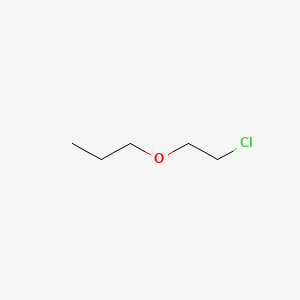

Caption: Chemical structure of this compound.

This structure leads to a specific set of identifiers crucial for unambiguous documentation and procurement.

| Identifier | Value | Source(s) |

| CAS Number | 42149-74-6 | [1][4][5][6][7] |

| Molecular Formula | C₅H₁₁ClO | [1][][4][6] |

| Molecular Weight | 122.59 g/mol | [3][4][8] |

| IUPAC Name | This compound | [][8] |

| SMILES | CCCOCCCl | [][4][8] |

| InChI Key | BHDSGQOSIWVMJW-UHFFFAOYSA-N | [1][][5] |

| EINECS Number | 255-685-0 | [6][8][9] |

Core Physical Properties

The physical properties of this compound dictate its behavior under various experimental conditions, influencing choices regarding reaction setup, purification methods, and storage. These properties are summarized below.

| Property | Value | Unit | Source(s) |

| Appearance | Colorless to Almost Colorless Clear Liquid | - | [1][][10] |

| Boiling Point | 129-132 | °C | [][5][6][11] |

| Melting Point | -60 | °C | [][3][5][6] |

| Density | 0.96 - 0.97 | g/cm³ | [3][5][6][11] |

| Refractive Index | 1.4157 - 1.4177 | - | [5][6][11] |

| Flash Point | 28 - 29 | °C | [3][5][6][12] |

| Vapor Pressure | 13.7 ± 0.2 | mmHg at 25°C | [6][10] |

| Water Solubility | 6.2 | g/L at 20°C | [5][10][11] |

Safety and Handling

Due to its flammability and toxicity, stringent safety protocols must be observed when handling this compound.[3] The compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[12][13]

GHS Hazard Information

| Pictogram(s) | GHS02 (Flammable) |

| Signal Word | Danger |

| Hazard Statements | H226: Flammable liquid and vapor.[4][12] H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][9][12] P233: Keep container tightly closed.[4][9][12] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][9][12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][9][12] P301+P316: IF SWALLOWED: Get emergency medical help immediately.[9][12] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9][12] P403+P235: Store in a well-ventilated place. Keep cool.[9][12] |

Recommended Handling Protocol

The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.

Caption: Recommended safe handling workflow for this compound.

Reactivity and Synthetic Utility

The primary mode of reactivity for this compound involves nucleophilic substitution at the carbon atom bonded to the chlorine.[3] This reaction is typically an SN2 process, making the compound a useful precursor for introducing the propoxyethyl moiety into a target molecule.

General Synthesis Route

This compound can be synthesized from 2-propoxyethanol by reaction with a chlorinating agent such as thionyl chloride.[3]

Caption: Synthesis of this compound from 2-propoxyethanol.

This reaction provides a reliable method for producing high-purity this compound for research and development purposes.[3]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its utility in organic synthesis is significant, but its hazardous nature necessitates a thorough understanding of and adherence to strict safety protocols. The data and guidelines presented in this document are intended to provide researchers and scientists with the foundational knowledge required for the safe and effective use of this compound in their work.

References

-

Chemsrc. This compound | CAS#:42149-74-6. [Link]

-

PubChem. This compound | C5H11ClO | CID 123506. [Link]

-

lookchem. Cas 42149-74-6,this compound. [Link]

-

Eventt Chem. What is this compound - Properties & Specifications. [Link]

-

ChemBK. 2-Propoxyethyl Chloride. [Link]

-

Cheméo. Chemical Properties of Propane, 1-(2-chloroethoxy)- (CAS 42149-74-6). [Link]

-

PubChem. 1-Chloro-3-(2-chloroethoxy)propane | C5H10Cl2O | CID 12284237. [Link]

Sources

- 1. CAS 42149-74-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound (EVT-299926) | 42149-74-6 [evitachem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS#:42149-74-6 | Chemsrc [chemsrc.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 42149-74-6 [chemicalbook.com]

- 8. This compound | C5H11ClO | CID 123506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. This compound CAS#: 42149-74-6 [amp.chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

"1-(2-Chloroethoxy)propane" chemical structure and formula

An In-depth Technical Guide to 1-(2-Chloroethoxy)propane

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 42149-74-6), a bifunctional organic compound of significant interest in synthetic chemistry. The document delineates its chemical structure, physicochemical properties, and established synthesis protocols, with a focus on the mechanistic principles that govern its reactivity. As a versatile intermediate, its utility is highlighted by its reactive chloroalkyl group and stable ether linkage, making it a valuable building block in the agrochemical and pharmaceutical sectors. This guide offers researchers and development professionals a detailed examination of its synthesis, applications, and critical safety protocols, grounded in authoritative references.

Core Chemical Identity and Properties

This compound, also known by synonyms such as 2-Chloroethyl propyl ether and 2-Propoxyethyl chloride, is an aliphatic chloroether.[1][2] Its structure features a propyl group attached to an ether oxygen, which is in turn bonded to a 2-chloroethyl moiety. This arrangement confers a dual reactivity: the ether linkage is generally stable under many reaction conditions, while the terminal chlorine atom serves as a leaving group for nucleophilic substitution reactions.[1][3] This makes the molecule an effective agent for introducing the propoxyethyl group into larger molecular scaffolds.[4]

Chemical Structure and Formula

The molecular formula for this compound is C₅H₁₁ClO.[4][5] Its structure is characterized by a propane backbone connected through an ether bridge to a chloro-substituted ethyl group.[6]

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

Quantitative data for this compound is critical for experimental design, process scale-up, and safety assessments. The following table summarizes its key identifiers and physical properties as compiled from authoritative chemical databases and suppliers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5][7] |

| CAS Number | 42149-74-6 | [1][4][7] |

| Molecular Formula | C₅H₁₁ClO | [1][5] |

| Molecular Weight | 122.59 g/mol | [2][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][6][8] |

| Boiling Point | 129-146 °C | [2][6][9] |

| Density | 0.96 - 1.04 g/cm³ | [6][9] |

| Flash Point | 28 °C | [2] |

| Water Solubility | 6.2 g/L (at 20 °C) | [2] |

| InChIKey | BHDSGQOSIWVMJW-UHFFFAOYSA-N | [5][7] |

Synthesis, Mechanism, and Experimental Protocol

The primary industrial and laboratory synthesis of this compound involves the chlorination of its corresponding alcohol, 2-propoxyethanol. This transformation is efficiently achieved using thionyl chloride (SOCl₂), a common and effective reagent for converting alcohols to alkyl chlorides.[3][10]

Synthesis Reaction and Causality

The reaction proceeds via the conversion of the hydroxyl group of 2-propoxyethanol into a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. The by-products of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.[3]

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): Chosen over other chlorinating agents like HCl because it avoids the use of high pressures or temperatures and produces gaseous by-products that are easily removed, simplifying purification.

-

Catalyst (Pyridine or DMF): A base like pyridine or a nucleophilic catalyst like N,N-dimethylformamide (DMF) is often used in small quantities.[11][12] The catalyst accelerates the reaction by activating the thionyl chloride and neutralizing the HCl by-product, preventing potential side reactions.

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is synthesized from established patent literature and represents a standard laboratory procedure.[11][12][13] The self-validating nature comes from the clear state changes (gas evolution) and defined temperature points that confirm reaction progression.

-

Reactor Setup: Equip a round-bottom flask with a reflux condenser, a constant pressure dropping funnel, a thermometer, and a magnetic stirrer. Ensure the setup is connected to a gas scrubber (e.g., a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gas.

-

Charging Reagents: Charge the flask with 2-propoxyethanol (1.0 mole equivalent) and the catalyst, such as pyridine (0.01 mole equivalent).[11]

-

Initiation: Begin stirring and heat the mixture to approximately 40°C.[12]

-

Thionyl Chloride Addition: Add thionyl chloride (1.1-1.2 mole equivalent) to the dropping funnel and add it dropwise to the reaction mixture.[12] The rate of addition should be carefully controlled to maintain the reaction temperature between 50-55°C.[11] Vigorous gas evolution will be observed.

-

Reaction Completion: After the addition is complete, slowly heat the mixture to 90-100°C and maintain this temperature for 2-4 hours, or until the gas evolution ceases completely.[11]

-

Workup and Purification: Cool the reaction mixture to room temperature. Slowly add water to hydrolyze any remaining thionyl chloride. Transfer the mixture to a separatory funnel, separate the organic layer, wash it with a saturated sodium bicarbonate solution, then with brine, and finally dry it over anhydrous magnesium sulfate.

-

Validation: The final product can be purified by distillation. The identity and purity should be confirmed by Gas Chromatography (GC) and spectroscopic methods (e.g., ¹H NMR, IR). A purity of >98.5% is typically achievable with this method.[11]

Applications in Research and Drug Development

This compound is primarily utilized as a synthetic intermediate or building block.[3][4] Its bifunctional nature allows for the strategic introduction of the propoxyethyl ether moiety into target molecules.

-

Agrochemical Synthesis: It is a key raw material in the preparation of the herbicide pretilachlor.[13] Pretilachlor is a selective, pre-emergence herbicide used extensively in rice cultivation.

-

Pharmaceutical and Fine Chemical Synthesis: The compound serves as an alkylating agent in the synthesis of more complex organic molecules.[1] The terminal chlorine is susceptible to nucleophilic displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), making it a versatile tool for creating new C-N, C-S, and C-O bonds. It is described as a useful reagent for synthesizing biologically active small molecules.[14]

-

Industrial Applications: It is also used in the production of propionate esters through reaction with propionic acid.[15]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

-

GHS Hazard Classification: The compound is classified as a flammable liquid and vapor (H226) and is toxic if swallowed or inhaled (H301+H331).[5]

-

Handling Precautions:

-

Work must be conducted in a well-ventilated area or a chemical fume hood.[16]

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[17]

-

Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]

-

Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[16][17]

-

-

Storage:

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined synthesis pathway and significant utility in applied chemistry. Its straightforward structure, which combines a stable ether linkage with a reactive alkyl chloride, makes it an essential building block for constructing complex molecules in the agrochemical and fine chemical industries. Understanding its reactivity, synthesis mechanism, and handling requirements is paramount for its safe and effective use in research and development settings.

References

- What is this compound - Properties & Specifications. Eventt Chem.

- This compound | C5H11ClO | CID 123506. PubChem, National Institutes of Health.

- The Role of this compound in Advanced Synthesis: A NINGBO INNO PHARMCHEM Perspective. NINGBO INNO PHARMCHEM CO.,LTD.

- CAS 42149-74-6: this compound. CymitQuimica.

- 2-Chloroethyl N-propyl ether. Alfa Chemistry.

- This compound - Safety Data Sheet. ChemicalBook.

- Buy this compound (EVT-299926) | 42149-74-6. EvitaChem.

- Chemical Properties of Propane, 1-(2-chloroethoxy)- (CAS 42149-74-6). Cheméo.

- This compound CAS#: 42149-74-6. ChemicalBook.

- This compound Safety Data Sheet. Apollo Scientific.

- Cas 42149-74-6,this compound. lookchem.

- The preparation method of 2-propoxyl ethyl chloride. Eureka | Patsnap.

- 2-Chloroethyl propyl ether | 42149-74-6. Sigma-Aldrich.

- CN105461521A - The synthetic method of 2-chloroethyl propyl ether. Google Patents.

- 42149-74-6 | this compound. ChemScene.

- 2-Chloroethyl Propyl Ether | 42149-74-6 | SBA14974. Biosynth.

- 2-Chloroethyl Propyl Ether. CymitQuimica.

- 2-Chloroethyl Propyl Ether | 42149-74-6. Tokyo Chemical Industry (India) Pvt. Ltd.

- Exploring the Chemical Applications of this compound (CAS 42149-74-6). NINGBO INNO PHARMCHEM CO.,LTD.

- CAS 42149-74-6 this compound. BOC Sciences.

- CAS No : 13830-12-1 | Product Name : 2-(2-Chloroethoxy)propane. Pharmaffiliates.

- Propane, 1-(2-chloroethoxy)-. NIST WebBook.

- CN105348052A - Synthesis process of 2-propoxy-chloroethane. Google Patents.

Sources

- 1. CAS 42149-74-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 42149-74-6 [amp.chemicalbook.com]

- 3. Buy this compound (EVT-299926) | 42149-74-6 [evitachem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C5H11ClO | CID 123506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is this compound - Properties & Specifications [eventt-chem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2-Chloroethyl Propyl Ether | CymitQuimica [cymitquimica.com]

- 9. nbinno.com [nbinno.com]

- 10. lookchem.com [lookchem.com]

- 11. The preparation method of 2-propoxyl ethyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN105348052A - Synthesis process of 2-propoxy-chloroethane - Google Patents [patents.google.com]

- 13. CN105461521A - The synthetic method of 2-chloroethyl propyl ether - Google Patents [patents.google.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. 2-Chloroethyl Propyl Ether | 42149-74-6 | SBA14974 [biosynth.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-depth Technical Guide to 1-(2-Chloroethoxy)propane (CAS 42149-74-6)

Executive Summary

This compound (CAS No. 42149-74-6) is a chloroalkyl ether that serves as a pivotal intermediate in advanced organic synthesis.[1] Structurally defined by a propyl ether and a 2-chloroethyl group, its reactivity is centered on the chloroethoxy moiety, making it a versatile building block.[2][3] While it may not be a household name, this compound is indispensable in the synthesis pathways of high-value commercial products, most notably in the agrochemical sector.[1] This guide provides an in-depth analysis of its chemical properties, field-proven synthesis protocols, core reactivity, and critical applications, with a focus on the practical considerations essential for laboratory and process chemistry professionals.

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound is a colorless liquid with a characteristic ether-like odor.[3][4] Its physical and chemical data are summarized below.

Key Physicochemical Properties

The properties of this compound have been reported with some variability in the literature, which is common depending on the experimental conditions and purity. The following table consolidates the available data.

| Property | Value | Source(s) |

| CAS Number | 42149-74-6 | [5][6] |

| Molecular Formula | C₅H₁₁ClO | [3][6] |

| Molecular Weight | 122.59 g/mol | [4][6] |

| Appearance | Clear, colorless liquid | [3][4] |

| Boiling Point | 129 °C - 146 °C | [2][4][7] |

| Melting Point | -60 °C | [4][8] |

| Density | 0.97 - 1.04 g/cm³ at 20 °C | [4][7] |

| Flash Point | 28 - 29 °C | [4][8] |

| Solubility | Soluble in organic solvents; low solubility in water | [3][4][7] |

| Refractive Index (n20/D) | 1.48 (lit.) | [2] |

Spectroscopic Signature for Structural Verification

For unambiguous identification, spectroscopic analysis is essential. The expected NMR and IR data provide a reliable fingerprint for this molecule.

-

¹H NMR: Researchers should anticipate characteristic signals for the propyl group (a triplet for the terminal CH₃, a sextet for the adjacent CH₂, and a triplet for the OCH₂) and the chloroethoxy group (two triplets, one for the OCH₂ and another for the CH₂Cl).[2]

-

¹³C NMR: Key signals are expected around ~70 ppm for the OCH₂ carbons and a distinct upfield signal at approximately ~45 ppm for the carbon bearing the chlorine atom (CH₂Cl).[2]

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by C-H stretching and bending vibrations. The most diagnostic feature is the strong C-O-C stretching band characteristic of ethers.

-

Mass Spectrometry (GC-MS): This technique is valuable for confirming the molecular weight and analyzing fragmentation patterns to further validate the structure.[6]

Synthesis Protocol: From Alcohol to Chloroether

The most prevalent and industrially viable method for synthesizing this compound is the nucleophilic chlorination of its corresponding alcohol, 2-propoxyethanol, using thionyl chloride (SOCl₂).[4][9] This method is efficient and avoids the generation of large volumes of aqueous waste, a significant advantage in process chemistry.[10]

Reaction Mechanism and Rationale

The reaction proceeds via the conversion of the hydroxyl group of 2-propoxyethanol into a good leaving group, which is then displaced by a chloride ion. Thionyl chloride is an ideal reagent for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.[4] The use of a catalyst, such as pyridine or N,N-dimethylformamide (DMF), accelerates the reaction.[11]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Synthesis Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and safety.

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a constant-pressure dropping funnel, a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂), and a thermometer.

-

Charge Reactants: Charge the flask with 2-propoxyethanol (1.0 eq) and the catalyst (e.g., a combination of pyridine at 0.3% by mass and N,N-dimethylformamide at 0.55% by mass relative to the alcohol).[11]

-

Initial Heating: Begin stirring and gently heat the mixture to approximately 40°C.[11]

-

Thionyl Chloride Addition (Critical Step): Charge the dropping funnel with thionyl chloride (1.2-1.5 eq). Add the thionyl chloride dropwise to the reaction mixture. Causality: This reaction is highly exothermic. Slow, controlled addition is critical to maintain the reaction temperature between 60-65°C, preventing runaway reactions and the formation of undesirable byproducts.[11] Vigorous evolution of SO₂ and HCl gas will be observed.

-

Reaction Completion: After the addition is complete, continue heating the mixture until gas evolution ceases. Then, maintain the temperature for an additional 1-2 hours to ensure the reaction goes to completion.[10]

-

Cooling and Neutralization: Cool the resulting crude product to room temperature. Slowly add powdered or pelletized solid alkali (e.g., sodium hydroxide or potassium hydroxide) in portions with stirring. Causality: Using solid alkali directly neutralizes excess thionyl chloride and HCl without introducing water, which would complicate the workup and potentially hydrolyze the product. This creates a non-aqueous workup, simplifying purification.[10][11]

-

Purification: Filter the mixture to remove the inorganic salts. The filtrate is the final product, this compound, which can be further purified by vacuum distillation if required for high-purity applications.

Core Reactivity & Key Industrial Application: Pretilachlor Synthesis

The utility of this compound lies in the reactivity of its carbon-chlorine bond, which is susceptible to nucleophilic attack. This follows a classic Sₙ2 mechanism, where a nucleophile displaces the chloride ion.[4]

Caption: Generalized Sₙ2 reaction mechanism for this compound.

A significant industrial application leveraging this reactivity is the synthesis of Pretilachlor , a selective chloroacetamide herbicide used extensively for weed control in rice cultivation.[2][11] In this process, this compound acts as the alkylating agent.

Synthesis of Pretilachlor Intermediate

The key step is the mono-N-alkylation of 2,6-diethylaniline with this compound.[2]

Caption: Synthesis pathway for the Pretilachlor intermediate.

Experimental Workflow: N-Alkylation

-

Deprotonation: In a suitable anhydrous solvent (e.g., THF), 2,6-diethylaniline is treated with a strong base like sodium hydride (NaH) to deprotonate the amine, forming the potent anilide nucleophile.[2]

-

Alkylation: this compound is added to the solution. The anilide attacks the carbon atom bonded to chlorine, displacing the chloride ion and forming the C-N bond.[2]

-

Workup: The reaction is quenched, and the product, 2,6-diethyl-N-(2-propoxyethyl)aniline, is isolated and purified. This intermediate is then further processed to yield Pretilachlor.

Analytical Quality Control

For researchers and drug development professionals, ensuring the purity of starting materials is non-negotiable. Gas chromatography (GC) is the primary technique for analyzing the purity of this compound and quantifying any residual starting material (2-propoxyethanol) or byproducts.[2]

General GC Method Parameters:

-

Column: A non-polar or mid-polarity column (e.g., DB-5 or equivalent).

-

Injector: Split/splitless injector, typically at 250°C.

-

Detector: Flame Ionization Detector (FID), typically at 280°C.

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~240°C.

-

Carrier Gas: Helium or Hydrogen.

This method provides excellent resolution, allowing for accurate quantification and impurity profiling, which is crucial for process monitoring and quality assurance.[2]

Safety, Handling, and Toxicology

This compound is a hazardous chemical that requires strict adherence to safety protocols.

GHS Hazard Classification

| Hazard Class | Category | Statement | Source(s) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [5][6] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [5][6] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][12] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [5][12] |

Safe Handling and Storage Protocols

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5][12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][13]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The compound is flammable, and its vapor can form explosive mixtures with air.[12][13] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[5][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials.

-

Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[5] Do not let the chemical enter drains.[5]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[5]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate emergency medical help.[5]

References

-

Cheméo. (n.d.). Chemical Properties of Propane, 1-(2-chloroethoxy)- (CAS 42149-74-6). [Link]

-

PubChem - NIH. (n.d.). This compound | C5H11ClO | CID 123506. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Synthesis. [Link]

-

Eventt Chem. (n.d.). What is this compound - Properties & Specifications. [Link]

-

Chemsrc. (2025). This compound | CAS#:42149-74-6. [Link]

-

LookChem. (n.d.). Cas 42149-74-6, this compound. [Link]

- Google Patents. (2016). CN105348052A - Synthesis process of 2-propoxy-chloroethane.

- Google Patents. (2016). CN105461521A - The synthetic method of 2-chloroethyl propyl ether.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 42149-74-6: this compound | CymitQuimica [cymitquimica.com]

- 4. Buy this compound (EVT-299926) | 42149-74-6 [evitachem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | C5H11ClO | CID 123506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is this compound - Properties & Specifications [eventt-chem.com]

- 8. This compound | CAS#:42149-74-6 | Chemsrc [chemsrc.com]

- 9. lookchem.com [lookchem.com]

- 10. CN105461521A - The synthetic method of 2-chloroethyl propyl ether - Google Patents [patents.google.com]

- 11. CN105348052A - Synthesis process of 2-propoxy-chloroethane - Google Patents [patents.google.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

A Senior Application Scientist's Guide to 1-(2-Chloroethoxy)propane: Synthesis, Applications, and Core Principles

This guide provides an in-depth technical overview of 1-(2-Chloroethoxy)propane, a versatile chloroalkyl ether. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document moves beyond simple data recitation. It delves into the causality behind its synthesis, its functional role in complex molecular construction, and the necessary protocols for its safe and effective use.

Compound Identification and Nomenclature

This compound is an organic compound characterized by a propyl ether group and a chloroethyl moiety.[1] This structure makes it a valuable bifunctional reagent in organic synthesis. Due to IUPAC naming conventions and historical usage, it is known by several synonyms. Understanding these is critical for comprehensive literature and database searches.

Common Synonyms:

-

2-Propoxyethyl Chloride[2]

-

2-Chloroethyl Propyl Ether[1]

-

1-Chloro-2-propoxyethane[1]

-

n-Propoxyethylchloride[3]

The Chemical Abstracts Service (CAS) number for this compound is 42149-74-6 .[2]

Physicochemical Properties: A Comparative Overview

The utility of a chemical reagent is fundamentally dictated by its physical properties. These characteristics influence reaction conditions, purification strategies, and storage requirements. The data below has been consolidated from various chemical data sources for ease of comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁ClO | [2][4] |

| Molecular Weight | 122.59 g/mol | [2][5] |

| Appearance | Colorless to almost colorless liquid | [1][6] |

| Density | 0.96 - 0.967 g/cm³ | [2][6] |

| Boiling Point | 129-132 °C | [2][4] |

| Melting Point | -60 °C | [2][4] |

| Flash Point | 28 °C | [2][4] |

| Water Solubility | 6.2 g/L (at 20 °C) | [2][6] |

| Refractive Index | 1.4157 - 1.4177 | [2][6] |

Synthesis Protocol: Chlorination of 2-Propoxyethanol

From a practical standpoint, the most common and industrially relevant synthesis of this compound involves the chlorination of the corresponding alcohol, 2-propoxyethanol. Thionyl chloride (SOCl₂) is the preferred chlorinating agent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[7][8]

Mechanistic Rationale

The reaction proceeds via the conversion of the alcohol's hydroxyl group into a better leaving group. Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate. A nucleophilic attack by the chloride ion, either from the thionyl chloride itself or from the HCl byproduct, then displaces the chlorosulfite group in an Sₙ2-type mechanism, yielding the desired alkyl chloride.[7] The use of a catalyst, such as pyridine or N,N-dimethylformamide (DMF), is often employed to accelerate the reaction.[9]

Experimental Workflow Diagram

The following diagram outlines the key stages of synthesis, from raw materials to the purified final product.

Caption: Synthesis and purification workflow for this compound.

Step-by-Step Laboratory Protocol

This protocol is a representative example and should be adapted and optimized based on available equipment and safety infrastructure.

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a constant-pressure dropping funnel, a reflux condenser, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂ gas).

-

Reagent Charging: Charge the flask with 2-propoxyethanol (1.0 eq) and a catalytic amount of N,N-dimethylformamide (0.05 eq).[9]

-

Thionyl Chloride Addition: Fill the dropping funnel with thionyl chloride (1.2 eq). Begin stirring and slowly add the thionyl chloride dropwise to the flask. The reaction is exothermic; control the addition rate to maintain the internal temperature between 55-65°C.[9]

-

Reaction Drive: Once the addition is complete, heat the mixture to reflux (approx. 70-80°C) and maintain for 2-3 hours, or until gas evolution ceases. This ensures the reaction proceeds to completion.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add a saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Add deionized water and diethyl ether. Shake vigorously and allow the layers to separate. Collect the organic layer.

-

Washing: Wash the organic layer sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by fractional distillation (boiling point ~129-132 °C) to yield pure this compound.[10]

Applications in Synthesis: A Versatile Building Block

The chemical architecture of this compound, featuring both an ether linkage and a reactive chloroalkane, makes it a valuable intermediate.[1] Its primary function is as an alkylating agent in nucleophilic substitution reactions.[7]

Agrochemical Synthesis: The Case of Pretilachlor

A prominent industrial application of this compound is in the synthesis of the herbicide Pretilachlor.[2][11] This chloroacetanilide herbicide is crucial for weed management in rice cultivation.[2] In the synthesis pathway, this compound is used to alkylate 2,6-diethylaniline, introducing the 2-propoxyethyl group onto the nitrogen atom.[7] This step is fundamental to building the final herbicidally active molecule.

Sources

- 1. CAS 42149-74-6: this compound | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Propoxyethyl Chloride | China | Manufacturer | Hebei shuoxi biotechnology co. LTD [m.chemicalbook.com]

- 5. This compound | C5H11ClO | CID 123506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Propoxyethyl Chloride|42149-74-6 - MOLBASE Encyclopedia [m.molbase.com]

- 7. Buy this compound (EVT-299926) | 42149-74-6 [evitachem.com]

- 8. lookchem.com [lookchem.com]

- 9. CN105348052A - Synthesis process of 2-propoxy-chloroethane - Google Patents [patents.google.com]

- 10. This compound | 42149-74-6 [chemicalbook.com]

- 11. The preparation method of 2-propoxyl ethyl chloride - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Data for 1-(2-Chloroethoxy)propane: A Technical Guide

Introduction

In the landscape of modern chemical research and development, the unambiguous structural elucidation of molecules is paramount. 1-(2-Chloroethoxy)propane (CAS No. 42149-74-6), a chloroalkyl ether, serves as a versatile intermediate in organic synthesis.[1][2] Its utility in creating more complex molecules necessitates a comprehensive understanding of its structural and electronic properties. This technical guide provides an in-depth analysis of the core spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just the data itself, but the underlying scientific rationale for its interpretation. This document is intended for researchers and professionals who require a robust, validated understanding of this compound's spectroscopic signature.

Molecular Structure and Spectroscopic Assignment

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a simple yet informative structure with five distinct carbon environments and five corresponding proton environments, making it an excellent subject for multi-technique spectroscopic verification.

The molecular formula is C₅H₁₁ClO, with a molecular weight of 122.59 g/mol .[1]

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary data points for full structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of each proton, their relative numbers, and the connectivity to neighboring protons. The electron-withdrawing effects of the ether oxygen and the chlorine atom cause significant downfield shifts for adjacent protons (protons on C3, C4, and C5).[3]

Data Summary: ¹H NMR of this compound

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-1 (-CH₃) | ~0.9 | Triplet (t) | 3H | ~7.4 |

| H-2 (-CH₂-) | ~1.6 | Sextet | 2H | ~7.4 |

| H-3 (-O-CH₂-) | ~3.5 | Triplet (t) | 2H | ~6.7 |

| H-4 (-O-CH₂-) | ~3.7 | Triplet (t) | 2H | ~5.8 |

| H-5 (-CH₂-Cl) | ~3.6 | Triplet (t) | 2H | ~5.8 |

Data interpreted from spectrum provided by ChemicalBook.[4]

Interpretation and Causality:

-

H-1 Protons: The terminal methyl group protons are the most shielded, appearing furthest upfield as a triplet due to coupling with the two adjacent H-2 protons (n+1 rule, 2+1=3).

-

H-2 Protons: These methylene protons are adjacent to both the methyl group (3 protons) and a methylene group (2 protons). They are thus split into a sextet (3+2+1=6).

-

H-3, H-4, H-5 Protons: The protons on carbons C3, C4, and C5 are all deshielded by the adjacent electronegative oxygen or chlorine atoms, shifting them significantly downfield.[3] The protons on C3 and C4 are adjacent to the ether oxygen, placing them in the typical 3.4-4.5 ppm range for α-protons in ethers. The protons on C5 are adjacent to the chlorine atom, also resulting in a downfield shift. The observed signals around 3.5-3.7 ppm are triplets, consistent with coupling to their two-proton neighbors.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Collect 8-16 scans for a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.0 ppm.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their chemical nature. The presence of five distinct signals in the ¹³C NMR spectrum is a key validation point for the structure of this compound.[1]

Data Summary: Predicted ¹³C NMR of this compound

| Assigned Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CH₃) | ~10.5 |

| C-2 (-CH₂-) | ~22.8 |

| C-5 (-CH₂-Cl) | ~42.7 |

| C-4 (-O-CH₂-) | ~70.9 |

| C-3 (-O-CH₂-) | ~72.3 |

Chemical shifts are estimated based on standard values for similar functional groups. An experimental spectrum is noted as available in the PubChem database.[1]

Interpretation and Causality:

-

Alkyl Carbons (C-1, C-2): These carbons are in a typical alkane environment and appear in the upfield region of the spectrum.

-

Halogenated Carbon (C-5): The carbon directly bonded to the chlorine atom is deshielded and shifted downfield to ~42.7 ppm.

-

Ether Carbons (C-3, C-4): The carbons bonded to the ether oxygen are significantly deshielded due to the oxygen's electronegativity, appearing furthest downfield in the 70-75 ppm range.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum The protocol is similar to that for ¹H NMR, with the primary difference being the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Sample Preparation: Use a more concentrated sample if possible (~20-50 mg in ~0.7 mL of CDCl₃).

-

Instrument Setup: Tune the probe to the ¹³C frequency.

-

Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A much larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is characterized by strong absorptions from the C-O ether linkage and C-H alkane bonds.[5]

Data Summary: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| 2850-3000 | C-H (sp³) Stretch | Strong |

| 1050-1150 | C-O Stretch (Ether) | Strong |

| 650-850 | C-Cl Stretch | Medium-Strong |

Data interpreted from the NIST Gas-Phase Infrared Database.[5]

Interpretation and Causality:

-

C-H Stretch: The strong, sharp peaks just below 3000 cm⁻¹ are characteristic of C-H stretching in saturated (sp³) systems.

-

C-O Stretch: The most diagnostic peak for this molecule is the strong absorption in the 1050-1150 cm⁻¹ region, which is the hallmark of an ether's C-O single bond stretching vibration.

-

C-Cl Stretch: The presence of the carbon-chlorine bond is confirmed by a medium to strong absorption in the fingerprint region, typically between 650 and 850 cm⁻¹.

Experimental Protocol: Acquiring an ATR-IR Spectrum

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

-

Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to piece together its structure. Electron Ionization (EI) is a common high-energy technique that leads to extensive fragmentation.

The mass spectrum of this compound shows a weak or absent molecular ion peak at m/z 122/124 (due to ³⁵Cl and ³⁷Cl isotopes) but reveals a characteristic fragmentation pattern.[6]

Data Summary: Major Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 73 | [CH₃CH₂CH₂-O-CH₂]⁺ | α-cleavage, loss of CH₂Cl radical |

| 63/65 | [CH₂Cl]⁺ | Isotopic pattern for one Cl atom |

| 59 | [CH₃CH₂CH₂-O]⁺ | Cleavage of C-O bond |

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation, often the base peak |

Data interpreted from the NIST Mass Spectrometry Data Center.[6]

Interpretation and Fragmentation Pathways: The fragmentation of ethers and alkyl halides is well-understood.[7][8][9] The initial ionization event typically removes a non-bonding electron from the oxygen or chlorine atom.

-

α-Cleavage: The most common fragmentation pathway for ethers is cleavage of a bond alpha (adjacent) to the oxygen atom. For this compound, this can happen in two ways:

-

Loss of an ethyl radical to give an ion at m/z 93/95.

-

Loss of a chloromethyl radical (•CH₂Cl) to give the prominent ion at m/z 73 . This is a favorable pathway.

-

-

C-O Bond Cleavage: Direct cleavage of the C-O bonds can also occur, leading to ions such as the propyl cation ([CH₃CH₂CH₂]⁺) at m/z 43 or the propoxy cation at m/z 59 . The stability of the resulting propyl cation often makes m/z 43 the base peak in the spectrum.

-

Halide Fragmentation: Cleavage of the C-Cl bond can generate a chloromethyl cation ([CH₂Cl]⁺) at m/z 49/51 (less common) or, more significantly, cleavage alpha to the chlorine can lead to the formation of ions like the [ClCH₂CH₂]⁺ cation at m/z 63/65 .

Caption: Key EI fragmentation pathways for this compound.

Experimental Protocol: Acquiring a GC-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent like dichloromethane or hexane.

-

GC Method: Inject 1 µL of the solution into the GC-MS. Use a standard non-polar column (e.g., DB-5ms). Set a temperature program, for example: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C.

-

MS Method: Set the mass spectrometer to scan a range of m/z 40-200. Use a standard electron ionization energy of 70 eV.

-

Analysis: Analyze the resulting chromatogram to find the peak for this compound and examine the corresponding mass spectrum.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of multiple techniques to build a conclusive, self-validating case for a molecule's structure.

-

MS suggests a molecular weight of 122 and the presence of chlorine and a propyl group through fragmentation.

-

IR confirms the presence of an ether functional group (C-O stretch), a C-Cl bond, and an alkyl (C-H) framework, while confirming the absence of other groups like hydroxyls (-OH) or carbonyls (C=O).

-

¹³C NMR validates the presence of five unique carbon environments, with chemical shifts consistent with two carbons bonded to oxygen, one to chlorine, and two in an alkyl chain.

-

¹H NMR provides the final, detailed map, confirming the exact connectivity and arrangement of all protons. The integration (3:2:2:2:2) and splitting patterns (triplet, sextet, and three triplets) are perfectly consistent with the proposed structure and no other isomer.

Together, these datasets form a robust and internally consistent characterization of this compound, leaving no ambiguity as to its identity and purity.

References

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123506, this compound. [Online] Available at: [Link]

-

NIST. (n.d.). Propane, 1-(2-chloroethoxy)-: IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online] Available at: [Link]

-

NIST. (n.d.). Propane, 1-(2-chloroethoxy)-: Mass spectrum (electron ionization). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online] Available at: [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Online] Available at: [Link]

-

Unknown. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Online] Available at: [Link]

-

SpectraBase. (n.d.). 1-(2-Chloro-ethoxy)-3-chloro-propane. [Online] Available at: [Link]

-

University of Calgary. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Online] Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1-chloro-2-methylpropane proton nmr spectrum. [Online] Available at: [Link]

-

NIST. (n.d.). Propane, 1-(2-chloroethoxy)-. [Online] Available at: [Link]

-

ChemConnections. (n.d.). Interpreting 1H (Proton) NMR Spectra. [Online] Available at: [Link]

-

Chem LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Online] Available at: [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online] Available at: [Link]

Sources

- 1. This compound | C5H11ClO | CID 123506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 42149-74-6 [chemicalbook.com]

- 3. chemconnections.org [chemconnections.org]

- 4. This compound(42149-74-6) 1H NMR spectrum [chemicalbook.com]

- 5. Propane, 1-(2-chloroethoxy)- [webbook.nist.gov]

- 6. Propane, 1-(2-chloroethoxy)- [webbook.nist.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility of 1-(2-Chloroethoxy)propane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Chloroethoxy)propane (CAS No. 42149-74-6), a versatile chloroalkyl ether utilized as a key building block in various synthetic applications, including the pharmaceutical and agrochemical industries.[1] This document delves into the physicochemical properties of this compound that govern its solubility, presents a predicted solubility profile in a range of common organic solvents, and offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

Introduction to this compound: A Molecule of Synthetic Importance

This compound, also known as 2-propoxyethyl chloride, is an organic compound with the molecular formula C₅H₁₁ClO.[1][2][3][4] Its structure features a propyl ether group attached to a chloroethyl moiety, rendering it a bifunctional molecule with reactivity stemming from both the ether linkage and the alkyl chloride.[1] This unique structural arrangement makes it a valuable intermediate in organic synthesis.[1] For instance, it serves as a crucial component in the synthesis of certain herbicides and other biologically active small molecules.[5] A clear, colorless to slightly yellowish liquid at room temperature, its handling and application in synthesis are significantly influenced by its physical properties, most notably its solubility in various media.[4][6]

Understanding the solubility of this compound is paramount for its effective use. In synthetic chemistry, the choice of solvent can dictate reaction rates, influence equilibrium positions, and affect product yields and purity. For drug development professionals, solubility is a critical parameter that impacts formulation, bioavailability, and ultimately, the therapeutic efficacy of a potential drug candidate.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical properties. The key physicochemical parameters of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 42149-74-6 | [1][4] |

| Molecular Formula | C₅H₁₁ClO | [1][2][3][4] |

| Molecular Weight | 122.59 g/mol | [4][7][8][9] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 129-132 °C | [4][10] |

| Melting Point | -60 °C | [4][10] |

| Density | 0.967 g/cm³ | [11][12] |

| Water Solubility | 6.2 g/L (at 20 °C) | [10][11][12][13] |

| LogP (Octanol/Water) | 1.652 (Calculated) | [14][15] |

The presence of both an ether oxygen and a chlorine atom introduces polarity to the molecule. The ether group can act as a hydrogen bond acceptor, which contributes to its slight solubility in water. However, the nonpolar propyl and ethyl chains, along with the overall molecular size, limit its aqueous solubility. The calculated LogP value of 1.652 indicates a preference for lipophilic environments over aqueous ones, suggesting good solubility in many organic solvents.[14][15]

Predicted Solubility Profile in Organic Solvents

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, a reliable qualitative and semi-quantitative profile can be predicted based on the fundamental principle of "like dissolves like."[16] This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.

The this compound molecule possesses a moderate overall polarity. The C-O-C ether linkage and the C-Cl bond introduce dipole moments. However, the molecule lacks a hydrogen bond donor. Its solubility will therefore be highest in solvents of similar moderate polarity and in those that can engage in dipole-dipole interactions.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic Solvents | Methanol, Ethanol | Miscible | These solvents are polar and can act as hydrogen bond donors. While this compound cannot donate a hydrogen bond, its ether oxygen can act as a hydrogen bond acceptor, leading to favorable interactions. The alkyl portions of both the solute and the solvent also contribute to van der Waals forces. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Miscible | These solvents are polar but lack O-H or N-H bonds. The primary intermolecular forces will be dipole-dipole interactions, which are favorable with the polar C-O and C-Cl bonds of this compound. Ethers are generally good solvents for other ethers and esters.[1][17] |

| Nonpolar Aromatic Solvents | Toluene, Benzene | Miscible | While these solvents are nonpolar, the polarizability of the aromatic ring can induce dipole moments, leading to favorable London dispersion forces with the alkyl and chloroethyl groups of this compound. Ethers are known to be miscible with many aromatic hydrocarbons.[4][18] |

| Nonpolar Aliphatic Solvents | Hexane, Heptane | Soluble to Miscible | The interaction between the nonpolar alkyl chains of these solvents and the propyl and ethyl groups of this compound will be driven by London dispersion forces. While the polarity of the ether and chloro groups may slightly reduce miscibility compared to completely nonpolar solutes, good solubility is still expected. Haloalkanes generally dissolve well in hydrocarbon solvents.[12][19] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | The similar polarities and the presence of chlorine atoms in both the solute and the solvent will lead to strong dipole-dipole interactions and London dispersion forces, resulting in high miscibility. |

Experimental Determination of Solubility: Protocols and Workflows

To empirically validate the predicted solubility profile and obtain precise quantitative data, standardized experimental protocols should be employed. The following sections detail both a qualitative visual miscibility test and a quantitative HPLC-based method.

Visual Miscibility Determination

This method provides a rapid, qualitative assessment of solubility and is useful for initial solvent screening.

Protocol:

-

Preparation: Dispense 1 mL of the chosen organic solvent into a clear, dry glass vial.

-

Addition of Solute: Add this compound dropwise to the solvent while gently agitating the vial.

-

Observation: Observe the mixture for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

-

Incremental Addition: Continue adding this compound until a significant volume has been added (e.g., up to an equal volume of the solvent).

-

Classification:

-

Miscible: If a single, clear phase is maintained throughout the addition.

-

Partially Miscible: If two layers form after the addition of a certain amount of the solute.

-

Immiscible: If two distinct layers are observed from the initial addition.

-

Caption: Workflow for the visual determination of miscibility.

Quantitative Solubility Determination using High-Performance Liquid Chromatography (HPLC)

This method allows for the precise quantification of the solubility of this compound in a given solvent at a specific temperature.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Allow the mixture to stand undisturbed for a short period to allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved micro-droplets.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

-

HPLC Analysis:

-

Inject the filtered sample and the calibration standards onto a suitable HPLC system equipped with an appropriate detector (e.g., a refractive index detector (RID) or a UV detector if the compound has a chromophore, though for this compound RID is more likely).

-

Develop an isocratic HPLC method that provides good separation and peak shape for this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Caption: Workflow for quantitative solubility determination using HPLC.

Practical Implications in Research and Development

A thorough understanding of the solubility of this compound is not merely an academic exercise; it has direct and significant practical implications.

Caption: Interconnectivity of solubility with key R&D activities.

-

In Synthetic Chemistry: The high miscibility of this compound in a wide range of organic solvents provides chemists with considerable flexibility in solvent selection for reactions. For instance, its solubility in both polar aprotic solvents like THF and nonpolar aromatic solvents like toluene allows it to be used in a variety of reaction types, including nucleophilic substitutions and Grignard reactions. The choice of solvent can also be used to control reaction temperature, as different solvents have different boiling points.

-

In Purification and Isolation: Knowledge of solubility is critical for developing effective purification strategies. For example, after a reaction, an anti-solvent (a solvent in which the desired product is poorly soluble) can be added to induce crystallization or precipitation. Conversely, liquid-liquid extraction can be employed to separate this compound from byproducts by choosing a solvent system where the compound has a high partition coefficient in one of the immiscible phases.

-

In Drug Development: For any intermediate used in the synthesis of an active pharmaceutical ingredient (API), its solubility characteristics are important for process scale-up and ensuring consistent product quality. Furthermore, understanding the solubility of any residual intermediates is crucial for their removal to meet stringent regulatory requirements.

-

In Safety and Handling: Knowing the solubility of this compound is important for developing procedures for cleaning up spills and for appropriate waste disposal.[2][11] Its miscibility with common organic solvents means that appropriate containment measures must be in place.

Conclusion

This compound is a valuable synthetic intermediate whose utility is significantly enhanced by its favorable solubility in a broad spectrum of organic solvents. While quantitative data remains sparse in the literature, a strong predictive understanding of its solubility can be derived from its molecular structure and the principles of intermolecular forces. This guide has provided a framework for understanding and predicting the solubility of this compound, along with robust experimental protocols for its empirical determination. For researchers and developers, leveraging this knowledge will facilitate more efficient and effective utilization of this important chemical compound.

References

-

Chemical Properties of Propane, 1-(2-chloroethoxy)- (CAS 42149-74-6) - Cheméo. (n.d.). [Link]

-

Propane, 1-(2-chloroethoxy)- - the NIST WebBook. (n.d.). [Link]

-

Cas 42149-74-6,this compound | lookchem. (n.d.). [Link]

-

What is this compound - Properties & Specifications - Eventt Chem. (n.d.). [Link]

-

2-Propoxyethyl Chloride - ChemBK. (2024-04-10). [Link]

-

This compound | C5H11ClO | CID 123506 - PubChem - NIH. (n.d.). [Link]

-

This compound | CAS#:42149-74-6 | Chemsrc. (2025-08-21). [Link]

-

Miscibility - Sciencemadness Wiki. (2018-04-12). [Link]

-

Safety | PERC - Propane Education & Research Council. (n.d.). [Link]

-

Solvent-Miscibility-and-Polarity-Chart.pdf - Organometallics. (n.d.). [Link]

-

Solvent Miscibility Table. (n.d.). [Link]

-

CAS No : 13830-12-1 | Product Name : 2-(2-Chloroethoxy)propane | Pharmaffiliates. (n.d.). [Link]

-

The Solubility of Propane in Non-polar Solvents - E. SONNICH THOMSEN and J. CHR. GJALDBÆK - SciSpace. (n.d.). [Link]

-

2-Ethoxyethyl acetate - Wikipedia. (n.d.). [Link]

-

Methanol;propane | C5H16O2 | CID 19742162 - PubChem. (n.d.). [Link]

-

Chemical Properties of Propane, 2-methyl-2-(1-methylethoxy)- (CAS 17348-59-3) - Cheméo. (n.d.). [Link]

-

2 Propoxy Ethyl Chloride Supplier - Shree Sulphurics. (n.d.). [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (n.d.). [Link]

-

Why can't alkanes dissolve in water, but is soluble in an organic solvent? - Quora. (2018-06-17). [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

-

I ETHERS 6? ETHER-ESTERS OF LAC AND THEIR POLYMERISATION - Amazon S3. (n.d.). [Link]

-

-

Identification of an Unknown Organic Compound - What you will accomplish in this experiment. (2010-11-19). [Link]

-

-

The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A. (2024-02-22). [Link]

-

Laboratory measurements of the aqueous solubility of mixtures of chlorinated solvents. (1994-12-31). [Link]

-

This compound | C5H11ClO | CID 123506 - PubChem - NIH. (n.d.). [Link]

-

Chemical Properties of Propane, 1-(2-chloroethoxy)- (CAS 42149-74-6) - Cheméo. (n.d.). [Link]

-

What is the difference between ethers and esters? If there is no difference, why do they have different names despite having similar structures with an oxygen atom? - Quora. (2024-06-01). [Link]

-

Ether vs. Ester: Differences, Structures, and Examples - YouTube. (2024-11-14). [Link]

-

Polarity Index. (n.d.). [Link]

Sources

- 1. psiberg.com [psiberg.com]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CAS 42149-74-6: this compound | CymitQuimica [cymitquimica.com]

- 6. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 7. quora.com [quora.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | C5H11ClO | CID 123506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sarthaks.com [sarthaks.com]

- 11. d-nb.info [d-nb.info]

- 12. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 13. CK12-Foundation [flexbooks.ck12.org]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. Propane, 1-(2-chloroethoxy)- (CAS 42149-74-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. Solvent Miscibility Table [sigmaaldrich.com]

- 17. s3.amazonaws.com [s3.amazonaws.com]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

"1-(2-Chloroethoxy)propane" boiling point and melting point

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Chloroethoxy)propane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, with a specific focus on its boiling and melting points. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the fundamental physicochemical properties, experimental determination protocols, and the scientific principles governing these characteristics.

Introduction to this compound

This compound (CAS No: 42149-74-6) is a chlorinated ether that serves as a crucial building block in organic synthesis.[1] Its molecular structure, consisting of a propyl ether group linked to a chloroethyl moiety, imparts a unique combination of reactivity and physical properties.[1][2] This bifunctionality makes it a valuable intermediate in the manufacturing of a range of fine chemicals, including pharmaceuticals and agrochemicals, such as the herbicide pretilachlor.[1][3] Understanding its physical properties, particularly its phase transition temperatures, is paramount for its safe handling, process optimization, and reaction design.

The compound is a colorless to almost colorless liquid at room temperature.[4][5] Its chemical formula is C₅H₁₁ClO, and it has a molecular weight of approximately 122.59 g/mol .[1][4][6]

Core Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is essential for its application in a laboratory or industrial setting. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Melting Point | -60 °C | [1][4][7][8][9] |

| Boiling Point | 129-132 °C at 760 mmHg | [4][7][9][10] |

| 127.2 °C at 760 mmHg | [8] | |

| 129 °C | [1][11] | |

| Density | 0.96 - 0.97 g/cm³ at 20-25 °C | [1][4][9] |

| Flash Point | 28 - 29 °C | [1][4][7][9][11] |

| Molecular Formula | C₅H₁₁ClO | [1][2][6] |

| Molecular Weight | 122.59 g/mol | [1][4][6] |

| Water Solubility | 6.2 g/L at 20 °C | [4][8][10] |

| Refractive Index | 1.4157 - 1.4177 | [4][9][10] |

Scientific Principles of Phase Transitions

The melting and boiling points are fundamental physical constants that define the temperatures at which a substance transitions between its solid, liquid, and gaseous states at a given pressure.

-

Melting Point: The melting point is the temperature at which a solid turns into a liquid. At this temperature, the solid and liquid phases exist in equilibrium. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The energy required for this transition, the enthalpy of fusion, overcomes the forces holding the molecules in a fixed crystal lattice, allowing them to move more freely as a liquid.

-

Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. This process requires energy, the enthalpy of vaporization, to overcome intermolecular forces (like dipole-dipole interactions and van der Waals forces) in the liquid. The boiling point is highly dependent on the external pressure; a lower external pressure results in a lower boiling point. The values cited in this guide are for standard atmospheric pressure (760 mmHg).

Experimental Determination of Boiling Point

The determination of a precise boiling point is critical for distillation-based purification and for verifying the identity and purity of this compound.

Protocol: Boiling Point Determination via Simple Distillation

This protocol describes a standard laboratory method for determining the boiling point at atmospheric pressure.

Materials:

-

Round-bottom flask (50 mL)

-

Distillation head with a port for a thermometer

-

Condenser (Liebig or similar)

-

Receiving flask

-

Heating mantle

-

Laboratory jack

-

Calibrated thermometer (-10 to 200 °C range)

-

Boiling chips

-

Clamps and stands

-

Sample of this compound

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus securely on a laboratory stand in a fume hood. The round-bottom flask should be placed in the heating mantle, which rests on a lab jack.

-

Sample Preparation: Add approximately 20-30 mL of this compound to the round-bottom flask. Add 2-3 boiling chips to ensure smooth boiling and prevent bumping.

-

Causality: Boiling chips are porous materials that trap air, providing nucleation sites for bubbles to form, preventing the superheating of the liquid followed by violent boiling.

-

-

Thermometer Placement: Insert the thermometer through the distillation head. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser.

-

Causality: This specific placement ensures that the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid, which is the true boiling point. Placing it too high or too low will result in an inaccurate reading.

-

-

Heating and Distillation: Turn on the cooling water to the condenser. Begin gently heating the sample using the heating mantle. Increase the temperature gradually until the liquid begins to boil and a ring of condensing vapor rises towards the thermometer.

-